molecular formula C22H19F3N2O6 B2912895 Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate CAS No. 868224-17-3

Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate

Cat. No. B2912895
CAS RN: 868224-17-3
M. Wt: 464.397
InChI Key: UDMHXFXKXPYFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H19F3N2O6 and its molecular weight is 464.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modification

Synthesis and Docking Simulation : Novel annulated dihydroisoquinoline heterocycles, synthesized through coupling and treatment processes involving ethyl acetate derivatives, were explored for their cytotoxicity against various cancer cell lines. These compounds exhibited potential in vitro antitumor activities, with molecular docking revealing significant binding affinities towards tested proteins, indicating their ability to induce apoptosis in cancer cells Fatma M. Saleh et al., 2020.

Modification of Polymer Properties : The Passerini and Ugi multicomponent reactions were utilized to modify poly(2-oxazoline)s, demonstrating how post-polymerization modification via isocyanide-based multicomponent reactions can adjust polymer properties such as cloud point and glass transition temperatures. This highlights a method for tuning the characteristics of polymers for specific applications A. Sehlinger et al., 2015.

Biological Applications

Antioxidant and Anticholinesterase Activities : Quinolone-triazole hybrids, synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, were evaluated for their antioxidant and acetylcholinesterase inhibitory activities. These compounds, particularly those showing the best AChE inhibition, demonstrate potential for Alzheimer's disease treatment, supported by molecular docking studies Arif Mermer et al., 2018.

Cytotoxic Activity and Tyrosine Kinase Inhibition : A new derivative was synthesized and characterized for its cytotoxic activity against various cancer cell lines, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This positions it as a potential anti-cancer agent, indicative of the chemical's application in developing treatments targeting these pathways Y. Riadi et al., 2021.

Polymer Science

Green Chemistry in Polymer Synthesis : Ethyl acetate was explored as a green solvent for synthesizing poly(2-ethyl-2-oxazoline), demonstrating an environmentally friendly approach to polymerization that aligns with pharmaceutical compliance and reduces environmental impact Maarten Vergaelen et al., 2020.

properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O6/c1-2-31-20(29)13-32-18-5-3-4-17-16(18)10-11-27(21(17)30)12-19(28)26-14-6-8-15(9-7-14)33-22(23,24)25/h3-11H,2,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMHXFXKXPYFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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